5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide
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Overview
Description
5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including an isoxazole ring, a thiophene ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide typically involves the following steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is usually carried out in the presence of a base such as triethylamine at room temperature.
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Introduction of the Thiophene Ring: : The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a thiophene boronic acid with a halogenated benzyl isoxazole derivative in the presence of a palladium catalyst and a base such as potassium carbonate.
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Amidation Reaction: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the benzyl isoxazole derivative with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene ring in 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
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Substitution: : The benzyl group can undergo electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Concentrated nitric acid, sulfuric acid
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives
Scientific Research Applications
Chemistry
In organic synthesis, 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
This compound may exhibit biological activity due to the presence of the isoxazole and thiophene rings, which are known to interact with biological targets. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The isoxazole ring is a common pharmacophore in many drugs, and the thiophene ring can enhance the compound’s ability to interact with biological targets.
Industry
In materials science, this compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, π-π stacking, or hydrophobic interactions. The isoxazole ring can act as a hydrogen bond acceptor, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-(2-(thiophen-2-yl)benzyl)isoxazole-4-carboxamide: Similar structure but with the thiophene ring in a different position.
5-methyl-N-(2-(furan-3-yl)benzyl)isoxazole-4-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
5-methyl-N-(2-(pyridin-3-yl)benzyl)isoxazole-4-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The unique combination of the isoxazole and thiophene rings in 5-methyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-carboxamide provides distinct electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-methyl-N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-15(9-18-20-11)16(19)17-8-12-4-2-3-5-14(12)13-6-7-21-10-13/h2-7,9-10H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYGHKWDQINYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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